1-Ethoxy-2-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethoxy]benzene
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Overview
Description
1-Ethoxy-2-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethoxy]benzene is an organic compound characterized by the presence of an ethoxy group, multiple ethoxy linkages, and a trifluoromethyl-substituted phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-2-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethoxy]benzene typically involves multiple steps. One common approach is the nucleophilic substitution reaction where an ethoxy group is introduced to a benzene ring substituted with a trifluoromethyl group. The reaction conditions often include the use of a base such as sodium ethoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-2-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethoxy]benzene can undergo various types of chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) for halogenation or nitration reactions.
Major Products
Oxidation: Formation of ethoxybenzoic acid derivatives.
Reduction: Formation of methyl-substituted benzene derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-Ethoxy-2-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethoxy]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as hydrophobicity or thermal stability.
Mechanism of Action
The mechanism of action of 1-Ethoxy-2-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethoxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The ethoxy groups may also contribute to the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(2,2,2-trifluoroethoxy)benzene: Similar structure but with a bromo group instead of an ethoxy group.
2-(2-(2-Ethoxyethoxy)ethoxy)ethanamine: Contains multiple ethoxy linkages but lacks the trifluoromethyl-substituted phenoxy group.
Uniqueness
1-Ethoxy-2-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethoxy]benzene is unique due to the combination of its trifluoromethyl group and multiple ethoxy linkages. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in various fields.
Properties
IUPAC Name |
1-ethoxy-2-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3O4/c1-2-24-17-8-3-4-9-18(17)26-13-11-23-10-12-25-16-7-5-6-15(14-16)19(20,21)22/h3-9,14H,2,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZHYXQOIKWAAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOCCOC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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